

The Chemistry and Applications of Acetobromo- α -D-galactose: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>alpha</i> -D-Galactopyranosyl bromide, tetraacetate
Cat. No.:	B013513

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of acetobromo- α -D-galactose, a key glycosyl donor in carbohydrate chemistry. It details the compound's nomenclature, physicochemical properties, synthesis, and applications, with a focus on its role in the synthesis of complex glycans and glycoconjugates.

Nomenclature and Structure

Acetobromo- α -D-galactose, a synthetically derived monosaccharide, is systematically named according to IUPAC nomenclature. Its structure is characterized by a pyranose ring with acetyl protecting groups and a bromine atom at the anomeric carbon, rendering it a highly reactive intermediate for glycosylation reactions.

The formal IUPAC name for this compound is [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate^[1]. However, it is more commonly referred to by its semi-systematic name, 2,3,4,6-Tetra-O-acetyl- α -D-galactopyranosyl bromide^{[1][2][3][4][5]}. For brevity and common usage in literature, the name acetobromo- α -D-galactose is frequently used.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for acetobromo- α -D-galactose is presented in the table below, providing essential information for its handling, characterization, and use in experimental settings.

Property	Value	Reference
Molecular Formula	$C_{14}H_{19}BrO_9$	[1] [3] [6]
Molecular Weight	411.20 g/mol	[1] [3] [4] [6]
CAS Number	3068-32-4	[1] [3] [4] [5] [6] [7]
Appearance	White to off-white or light brown crystalline powder	[3]
Purity	$\geq 93\%$ (TLC) or $> 98.0\%$ (HPLC)	[4] [6]
Optical Activity	$[\alpha]^{25}_D +200^\circ$ to $+225^\circ$ ($c = 0.5\%$ in chloroform)	[4]
Solubility	Soluble in chloroform (5 mg/mL)	[4]
Storage Temperature	-20°C	[4]

Experimental Protocols

Synthesis of Acetobromo- α -D-galactose

The chemical synthesis of 2,3,4,6-Tetra-O-acetyl- α -D-galactopyranosyl bromide is a standard procedure in carbohydrate chemistry, typically involving the peracetylation of galactose followed by bromination at the anomeric position. A general methodology is outlined below.

Materials:

- D-galactose
- Acetic anhydride
- A catalytic amount of a strong acid (e.g., sulfuric acid) or a Lewis acid

- Red phosphorus
- Bromine
- Dichloromethane (anhydrous)
- Sodium bicarbonate solution (saturated)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

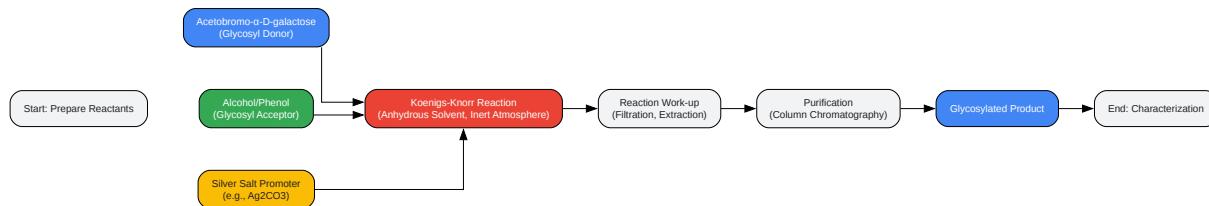
Procedure:

- Peracetylation of D-galactose: D-galactose is treated with an excess of acetic anhydride in the presence of a catalyst to acetylate all hydroxyl groups, forming penta-O-acetyl- β -D-galactopyranose.
- Anomeric Bromination: The peracetylated galactose is then dissolved in a suitable anhydrous solvent like dichloromethane. A solution of bromine in dichloromethane is added dropwise at a controlled temperature, often in the presence of red phosphorus which facilitates the formation of phosphorus tribromide in situ. This reagent then facilitates the substitution of the anomeric acetate with bromide.
- Work-up: The reaction mixture is carefully quenched, for instance, by pouring it into ice-water. The organic layer is separated, washed with saturated sodium bicarbonate solution to neutralize any remaining acid, and then with water.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure 2,3,4,6-Tetra-O-acetyl- α -D-galactopyranosyl bromide.

Koenigs-Knorr Glycosylation using Acetobromo- α -D-galactose

This compound is a classic glycosyl donor in the Koenigs-Knorr reaction, a widely used method for the formation of glycosidic bonds.

Materials:


- 2,3,4,6-Tetra-O-acetyl- α -D-galactopyranosyl bromide (glycosyl donor)
- An alcohol or a compound with a hydroxyl group (glycosyl acceptor)
- A silver salt promoter (e.g., silver carbonate, silver oxide)
- Anhydrous solvent (e.g., dichloromethane, toluene)
- Molecular sieves (to ensure anhydrous conditions)

Procedure:

- A mixture of the glycosyl acceptor and the silver salt promoter in an anhydrous solvent is prepared under an inert atmosphere (e.g., argon or nitrogen) in the presence of activated molecular sieves.
- A solution of 2,3,4,6-Tetra-O-acetyl- α -D-galactopyranosyl bromide in the same anhydrous solvent is added dropwise to the mixture, typically at room temperature or slightly below.
- The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- Upon completion, the reaction mixture is filtered to remove the silver salts, and the filtrate is concentrated under reduced pressure.
- The resulting residue is purified by silica gel column chromatography to isolate the desired glycosylated product.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the generalized workflow for a Koenigs-Knorr glycosylation reaction, a primary application of acetobromo- α -D-galactose.

[Click to download full resolution via product page](#)

Caption: Workflow for Koenigs-Knorr Glycosylation.

Applications in Research and Development

Acetobromo- α -D-galactose is a crucial building block in the synthesis of complex oligosaccharides and glycoproteins[2]. Its applications span various fields:

- Carbohydrate Chemistry: It serves as a key intermediate in the synthesis of a wide array of oligosaccharides, enabling the exploration of complex carbohydrate structures and their biological functions[3].
- Drug Development: The unique reactivity of the anomeric bromide allows for the modification of sugar-based drugs, potentially enhancing their efficacy and targeting capabilities[3]. It has been used in the synthesis of compounds with potential anti-inflammatory and anti-tumor activities[2].
- Biotechnology: This compound is utilized in the production of glycoproteins, which are essential for the development of biotherapeutics for treating diseases such as cancer and autoimmune disorders[3].
- Glycobiology: It facilitates the study of carbohydrate-protein interactions by enabling the synthesis of specific glycan structures for use in binding assays and other biological investigations[3].

In summary, acetobromo- α -D-galactose is an indispensable reagent for researchers and professionals in fields that intersect with carbohydrate chemistry. Its well-defined reactivity and established protocols for use make it a reliable tool for the synthesis of complex glycans and for advancing our understanding of the roles of carbohydrates in biology and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alpha-Acetobromogalactose | C14H19BrO9 | CID 2734143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynlab.com [chemsynlab.com]
- 3. chemimpex.com [chemimpex.com]
- 4. アセトブロモ- α -D-ガラクトース ≥93% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3068-32-4|2,3,4,6-Tetra-O-acetyl- α -D-galactopyranosyl bromide|BLD Pharm [bldpharm.com]
- 6. Acetobromo- α -D-galactose - CD BioGlyco [bioglyco.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [The Chemistry and Applications of Acetobromo- α -D-galactose: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b013513#iupac-name-for-acetobromo-d-galactose>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com